molecular formula C23H24N4O5 B4897054 ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B4897054
M. Wt: 436.5 g/mol
InChI Key: NUWODPARFFWEFC-UHFFFAOYSA-N
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Description

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, a methyl group, and a carbamoylmethyl group, contributes to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides under basic conditions.

    Attachment of the methyl group: This can be done through alkylation reactions using methylating agents.

    Incorporation of the carbamoylmethyl group: This step typically involves the reaction of the intermediate with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoylmethyl group, using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    Piritrexim: A dihydrofolate reductase inhibitor with antitumor activity.

    Methotrexate: Another DHFR inhibitor used in cancer therapy and autoimmune diseases.

    Trimethoprim: An antibiotic that inhibits bacterial DHFR.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and therapeutic potential compared to these similar compounds.

Properties

IUPAC Name

ethyl 7-cyclopropyl-1-methyl-3-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-4-32-22(30)15-11-17(14-9-10-14)25-20-19(15)21(29)27(23(31)26(20)3)12-18(28)24-16-8-6-5-7-13(16)2/h5-8,11,14H,4,9-10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWODPARFFWEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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